2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a tetrahydropyrazolopyridine core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst can yield pyrazolopyridine derivatives . This method is advantageous due to its operational simplicity and moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of greener and more sustainable methods, such as the use of recyclable catalysts, is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrazolopyridine have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound may exhibit similar mechanisms, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Uniqueness
Compared to these similar compounds, 2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol stands out due to its unique cyclopropylmethyl group and tetrahydropyrazolopyridine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C11H17N3O/c1-7-2-5-9-10(12-7)13-14(11(9)15)6-8-3-4-8/h7-8,12-13H,2-6H2,1H3 |
InChI Key |
AKLIZLYWNJRSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)NN(C2=O)CC3CC3 |
Origin of Product |
United States |
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